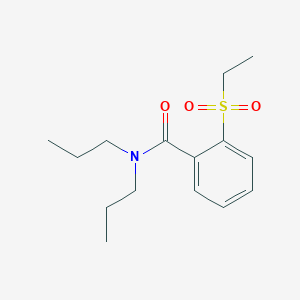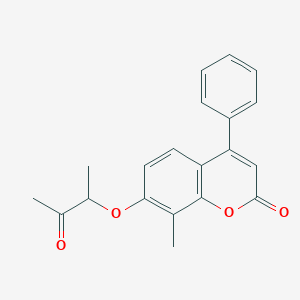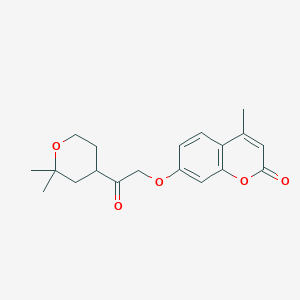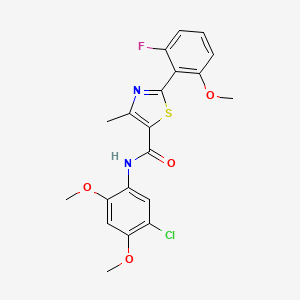![molecular formula C15H13ClO4 B11159060 (2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate](/img/structure/B11159060.png)
(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate is a chemical compound with the molecular formula C15H13ClO4. This compound belongs to the class of organic compounds known as chromenes, which are characterized by a benzopyran ring system. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3-formylchromone.
Cyclization: The 2-chloro-3-formylchromone undergoes cyclization with a suitable diene to form the chromene ring system.
Acetylation: The final step involves the acetylation of the chromene derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromenes.
Scientific Research Applications
(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
- 4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
- 2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
Uniqueness
(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C15H13ClO4 |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C15H13ClO4/c1-8(17)19-14-7-13-11(6-12(14)16)9-4-2-3-5-10(9)15(18)20-13/h6-7H,2-5H2,1H3 |
InChI Key |
YTSLMMORKHRKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158984.png)
![3-[(2-methylpropanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11158989.png)
![3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11158994.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11159007.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]dipropanoate](/img/structure/B11159015.png)

![{4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B11159026.png)


![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11159043.png)
![1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11159050.png)
![3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11159056.png)


